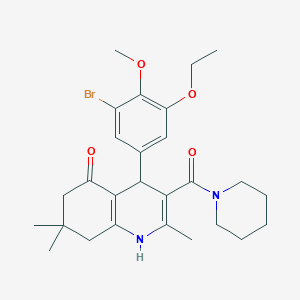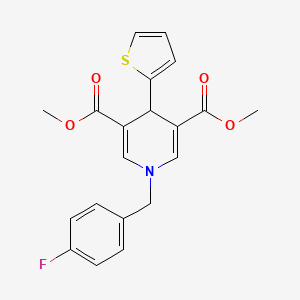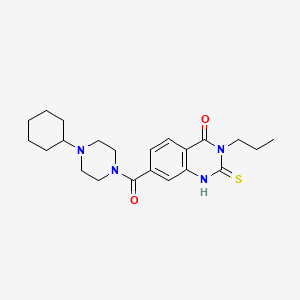![molecular formula C23H29N2O3+ B11217544 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217544.png)
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-a]azepine ring: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.
Introduction of the hydroxy group: This step may involve selective hydroxylation of the intermediate compound.
Attachment of the aromatic groups: The 2,5-dimethoxyphenyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the aromatic rings would yield cyclohexane derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with molecular targets in the body. This compound may exert its effects through:
Binding to enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Modulating receptors: It may interact with cell surface receptors, altering cellular signaling pathways.
Antioxidant activity: The hydroxy group may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can be compared with other similar compounds to highlight its uniqueness:
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar aromatic structure but lacks the imidazo[1,2-a]azepine ring.
Ethanone, 1-(2,5-dimethoxyphenyl): This compound shares the 2,5-dimethoxyphenyl group but has a simpler structure without the hydroxy group or the imidazo[1,2-a]azepine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C23H29N2O3+ |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C23H29N2O3/c1-17-8-10-18(11-9-17)23(26)16-24(22-7-5-4-6-14-25(22)23)20-15-19(27-2)12-13-21(20)28-3/h8-13,15,26H,4-7,14,16H2,1-3H3/q+1 |
InChI 键 |
GBEAGRRMEUGYOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=C(C=CC(=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzoyl-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11217466.png)


![4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11217480.png)


![7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217503.png)
![1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217517.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11217547.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11217552.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217553.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217561.png)

